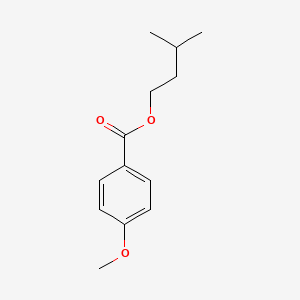

Isopentyl p-anisate

Description

Historical Context and Emerging Research Trajectories of p-Anisate Esters

The study of esters, known for their characteristic fragrances, has a long history in organic chemistry. The flavor and fragrance industry, which has ancient roots in the trade of spices, provided much of the early impetus for the synthesis and characterization of these compounds. The advent of modern analytical techniques like gas chromatography in the 1960s revolutionized flavor chemistry, allowing scientists to identify the vast array of volatile compounds, including various esters, present in natural products.

Within this broad class, p-anisate esters, derived from p-anisic acid (4-methoxybenzoic acid), have been recognized for their potential applications. nih.gov Historically, research into simple p-anisate esters like methyl p-anisate focused on their occurrence in nature and their utility as fragrance and flavoring agents. nih.govnih.gov For instance, methyl p-anisate has been identified as a volatile compound in certain mushrooms and plants. nih.gov

More recently, research has expanded into new territories. A significant emerging trajectory is the incorporation of p-anisate moieties into more complex molecular structures, such as polymers and oligoesters, to create novel bioactive materials. researchgate.netmdpi.com These new materials are being investigated for applications in cosmetics and drug delivery, representing a shift from simple fragrance applications to advanced functional materials. researchgate.netmdpi.com

Significance within Contemporary Chemical Sciences and Related Disciplines

The significance of p-anisate esters, including isopentyl p-anisate, in modern science is multifaceted. In medicinal chemistry and cosmetology, the parent molecule, p-anisic acid, and its derivatives are explored for their bioactive properties, including antioxidant and antimicrobial effects. nih.govijari.org This has led to the development of novel (co)oligoesters containing p-anisic acid moieties designed for controlled release systems in cosmetic applications. researchgate.netmdpi.com These systems aim to deliver the bioactive compound effectively while being well-tolerated by skin cells. researchgate.netnih.gov

Furthermore, isopentyl p-methoxycinnamate, a structurally related compound, has been utilized as a UV filter in sunscreen formulations, highlighting the relevance of this class of esters in photoprotection. mdpi.com In materials science, p-anisate esters are being investigated in the context of polymer chemistry. Research into the ring-opening polymerization of monomers containing aromatic rings, similar to the p-anisate structure, is paving the way for new polyesters with tailored properties. rsc.org The study of benzoate (B1203000) esters' nonlinear optical properties also points to potential applications in materials for advanced optics. rsc.org

Fundamental Research Questions Driving this compound Investigations

The current research on this compound and related esters is driven by several fundamental questions:

Synthesis and Reactivity: What are the most efficient and selective methods for synthesizing p-anisate esters? Research explores various catalytic systems, including enzymes like lipases and different acid catalysts, to optimize reaction conditions and yields for esterification. researchgate.net Studies also investigate the chemoselective cleavage of ester versus ether bonds in anisate molecules, which is crucial for their chemical manipulation. researchgate.net

Structure-Property Relationships: How does the structure of the alcohol moiety (in this case, the isopentyl group) influence the physical, chemical, and biological properties of the p-anisate ester? This includes understanding its impact on factors like fragrance profile, solubility, and interaction with biological systems.

Bioactivity and Delivery: Can p-anisate esters be effectively incorporated into larger molecules, like polymers, to create functional materials? A key research area is the development of bioactive (co)oligoesters as controlled delivery systems for p-anisic acid, with investigations focusing on the kinetics of hydrolysis and the release profile of the active compound. researchgate.netmdpi.com

Advanced Applications: What are the potential applications of p-anisate esters beyond their traditional use in fragrances? This includes their exploration as components in advanced materials for optics, as potential biomarkers for diseases, and as active agents in cosmetic and pharmaceutical formulations. researchgate.netrsc.orgsigmaaldrich.com

Chemical and Physical Data

Below are tables detailing the key identifiers and physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methylbutyl 4-methoxybenzoate (B1229959) researchgate.net |

| CAS Number | 27739-29-3 researchgate.net |

| Molecular Formula | C13H18O3 researchgate.net |

| InChI | InChI=1S/C13H18O3/c1-10(2)8-9-16-13(14)11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 researchgate.net |

| InChIKey | FVMBSMBXEVMMGH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.28 g/mol researchgate.net |

| XLogP3 | 3.9 researchgate.net |

| Monoisotopic Mass | 222.125594432 Da researchgate.net |

| Polar Surface Area | 35.5 Ų researchgate.net |

| Density | 1.021 g/cm³ (Calculated) |

| Boiling Point | 310.245 °C at 760 mmHg (Calculated) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27739-29-3 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-methylbutyl 4-methoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-9-16-13(14)11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

FVMBSMBXEVMMGH-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)OC |

Other CAS No. |

27739-29-3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Isopentyl P Anisate Construction

Classical Organic Synthesis Approaches

The traditional synthesis of isopentyl p-anisate primarily relies on well-established esterification reactions, which involve the combination of a carboxylic acid and an alcohol.

Esterification Reactions: Optimization of Reaction Conditions and Reagents

The most common method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting p-anisic acid (4-methoxybenzoic acid) with isopentyl alcohol (3-methyl-1-butanol) in the presence of an acid catalyst. wikipedia.orglibretexts.org This reaction is reversible, and several strategies are employed to drive the equilibrium towards the formation of the ester product. wikipedia.orgutahtech.edu

One common strategy is to use an excess of one of the reactants, typically the less expensive one. thermofisher.comukessays.com In the synthesis of similar esters like isopentyl acetate (B1210297), an excess of the carboxylic acid is often used because it is generally cheaper and easier to remove from the final product mixture. sciepub.com Another critical factor is the removal of water, a byproduct of the reaction, which can be achieved through methods like Dean-Stark distillation or the use of drying agents. wikipedia.org

The choice of acid catalyst is also crucial. Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid, as well as p-toluenesulfonic acid (TsOH). wikipedia.orgresearchgate.net The optimization of reaction conditions such as temperature and reaction time is essential for maximizing the yield. Typical Fischer esterification reactions are conducted by refluxing the mixture for several hours at temperatures ranging from 60–110 °C. wikipedia.orglibretexts.org For instance, in the synthesis of isoamyl benzoate (B1203000), optimal conditions involved a specific molar ratio of benzoic acid to isoamyl alcohol and a defined amount of p-toluene-sulfonic acid, leading to high yields. bibliomed.org

Table 1: Optimization of Fischer Esterification for Benzoate Esters

| Parameter | Condition | Effect on Yield | Reference |

| Reactant Ratio | Excess of one reactant (e.g., alcohol) | Shifts equilibrium to favor product formation | wikipedia.org |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Increases reaction rate | wikipedia.org |

| Temperature | 60–110 °C (reflux) | Affects reaction rate and equilibrium | wikipedia.org |

| Water Removal | Dean-Stark apparatus, drying agents | Drives reaction to completion | wikipedia.org |

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound requires the availability of its precursors: p-anisic acid and isopentyl alcohol.

p-Anisic Acid (4-Methoxybenzoic Acid): This carboxylic acid is naturally found in anise. wikipedia.orgforeverest.net Synthetic routes to p-anisic acid often involve the oxidation of related compounds. A historical synthesis by Auguste Cahours in 1841 involved the oxidation of anethole, a compound isolated from anise. wikipedia.org Modern methods include the oxidation of p-methoxyacetophenone or p-anisaldehyde. wikipedia.org Another approach involves the catalytic oxidation of p-methoxytoluene. chemicalbook.com A greener synthesis method has been reported starting from methyl paraben, which provides good yields and minimizes waste. asianpubs.orgasianpubs.org

Isopentyl Alcohol (3-Methyl-1-butanol): This alcohol is a primary component of fusel oil, a byproduct of ethanol (B145695) fermentation. atamankimya.com It can be separated from fusel oil by fractional distillation. atamankimya.com Synthetic methods for producing isopentyl alcohol include the condensation of isobutene and formaldehyde (B43269) followed by hydrogenation. atamankimya.com Biosynthetic routes are also being explored, involving the enzymatic conversion of 3-methylbutyryl-CoA. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound via Fischer esterification follows a well-understood nucleophilic acyl substitution mechanism. wikipedia.orgmasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of p-anisic acid by the acid catalyst. thermofisher.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isopentyl alcohol. wikipedia.orgthermofisher.com

This attack forms a tetrahedral intermediate. masterorganicchemistry.com A proton is then transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org The elimination of a water molecule from this intermediate, followed by deprotonation of the resulting protonated ester, yields the final product, this compound, and regenerates the acid catalyst. wikipedia.orgmasterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques are being developed to improve the efficiency, selectivity, and environmental footprint of anisate ester synthesis.

Catalytic Systems in Anisate Ester Synthesis

The development of novel catalytic systems is a major focus of research to overcome the limitations of traditional acid catalysts, such as corrosion and difficulty in separation. sciepub.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. nih.gov For example, immobilized lipase (B570770) from Rhizomucor miehei has been used for the synthesis of isoamyl acetate. researchgate.net The use of enzymes like Candida antarctica lipase B (Novozym 435) offers high selectivity and avoids harsh reaction conditions. researchgate.net However, factors such as substrate inhibition by acetic acid and the polarity of the solvent can affect the reaction efficiency. researchgate.netresearchgate.net Using acetic anhydride (B1165640) as the acyl donor instead of acetic acid can sometimes lead to higher yields. researchgate.net

Metal-Catalyzed Synthesis: Transition metal catalysts, including those based on palladium, gold, copper, and ruthenium, have been employed for the addition of carboxylic acids to alkynes, providing an alternative route to esters. mdpi.com Rhodium complexes have been shown to catalyze the reaction of benzoic acids with alkynes to form isocoumarin (B1212949) derivatives, which are cyclic esters. clockss.org Indium metal has been reported as a mild and efficient catalyst for the synthesis of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions. uni-giessen.de While direct examples for this compound are not prevalent, organocatalytic methods have been developed for various esterification and related reactions. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various carboxylic acids with alcohols under mild conditions. mdpi.com Chiral phosphoric acids have been used as catalysts in the asymmetric synthesis of other complex molecules containing ester groups. beilstein-journals.org

Table 2: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Advantages | Disadvantages | Example Catalyst | Reference |

| Enzymatic | High selectivity, mild conditions, environmentally friendly | Slower reaction rates, potential substrate inhibition, cost | Immobilized Lipases (e.g., Novozym 435) | nih.govresearchgate.net |

| Metal-catalyzed | High activity, can enable alternative reaction pathways | Cost, potential toxicity, removal from product | Rhodium complexes, Indium | clockss.orgorganic-chemistry.org |

| Organocatalytic | Metal-free, often mild conditions, can be chiral | Catalyst loading can be high, may require specific substrates | N-bromosuccinimide (NBS) | mdpi.com |

Principles of Green Chemistry in this compound Production

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. sciepub.com

One key aspect is the replacement of hazardous catalysts like concentrated sulfuric acid with more benign alternatives. sciepub.com Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, are a promising option. sciepub.comresearchgate.net These catalysts are environmentally benign, easy to handle, and recyclable, making the process more sustainable. sciepub.com Studies on the synthesis of isoamyl acetate have shown that Amberlyst-15 can effectively replace sulfuric acid. sciepub.com

Another green approach is the use of solvent-free reaction conditions. researchgate.net Running the reaction "neat" (without a solvent) reduces waste and simplifies purification. utahtech.eduresearchgate.net Ball-milled seashells, a natural source of calcium carbonate, have been used as a heterogeneous catalyst for the solvent-free synthesis of isoamyl acetate, achieving high yields under optimized conditions. researchgate.net

Furthermore, the development of biosynthetic pathways in engineered microorganisms, such as E. coli, represents a potential future direction for the sustainable production of esters like this compound, starting from renewable resources like glucose. osti.gov

Continuous Flow Synthesis and Microreactor Technologies

The synthesis of esters like this compound is increasingly benefiting from the adoption of continuous flow synthesis and microreactor technologies. These methods offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward scaling-up and automation.

While literature specifically detailing the continuous flow synthesis of this compound is nascent, extensive research on analogous esters, such as isopentyl acetate, provides a strong model for its potential implementation. One notable study demonstrated the continuous synthesis of isopentyl acetate using an immobilized lipase (Novak et al., 2016). mdpi.com This biocatalytic approach was conducted in a two-liquid phase system within a Corning® Advanced-Flow™ Reactor (AFR™) module, a type of microreactor. mdpi.com The system was coupled with a membrane separator, which facilitated the recycling of the biocatalyst, showcasing a sustainable and efficient production model. mdpi.com

The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), in flow reactors is particularly advantageous. It combines the mild reaction conditions and high selectivity of biocatalysis with the efficiency and control of flow chemistry. For the synthesis of this compound, a similar system would involve continuously feeding solutions of p-anisic acid and isopentyl alcohol through a reactor bed containing an immobilized lipase. The continuous removal of the product stream would drive the equilibrium towards the ester, potentially achieving high conversion rates and purity.

Industrial synthesis of similar esters has already embraced continuous-flow reactors with in-line water separation to achieve high throughput, a strategy directly applicable to this compound production.

Below is a data table illustrating the parameters from a relevant continuous flow synthesis study for an analogous ester, highlighting the potential conditions for this compound.

| Parameter | Value/Condition | Source |

| Reactor Type | Corning® AFR™ Module | mdpi.com |

| Catalyst | Immobilized Lipase B (Candida antarctica) | mdpi.com |

| System | Two-liquid phase system | mdpi.com |

| Post-Reaction | Biocatalyst recycling via membrane separator | mdpi.com |

| Advantage | Enables high conversion and catalyst reuse | mdpi.com |

Stereoselective Synthesis of Chiral Analogues (if applicable to this compound or derivatives)

This compound, with the chemical structure 3-methylbutyl 4-methoxybenzoate (B1229959), is an achiral molecule. It does not possess any stereocenters and therefore exists as a single structure, not as a pair of enantiomers or diastereomers. Consequently, its direct synthesis does not require stereoselective control.

However, the principles of stereoselective synthesis become highly relevant when considering the creation of chiral analogues or derivatives of this compound. Chirality could be introduced into the molecule by modifying either the alcohol or the carboxylic acid moiety.

Potential Chiral Derivatives:

Chiral Alcohol Moiety: Instead of isopentyl alcohol (3-methyl-1-butanol), a chiral isomer such as (S)- or (R)-2-methyl-1-butanol could be used. Esterification of p-anisic acid with such a chiral alcohol would result in the corresponding chiral ester.

Chiral Carboxylic Acid Moiety: A chiral center could be introduced onto the p-anisate ring or its substituents. For example, a chiral side chain could be added to the benzene (B151609) ring.

The synthesis of such chiral derivatives would necessitate stereoselective methods to control the configuration of the newly formed stereocenters or to preserve the stereochemical integrity of a chiral starting material. Established strategies in organic synthesis could be employed:

Enzymatic Resolution: Lipases are well-known for their ability to selectively catalyze reactions with one enantiomer of a racemic mixture, a property known as enantioselectivity. mdpi.com For instance, a racemic chiral alcohol could be reacted with p-anisic acid in the presence of a lipase. The enzyme would selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.com

Asymmetric Catalysis: A prochiral substrate could be converted into a chiral product using a chiral catalyst (metal-ligand complex or an organocatalyst). This approach creates a preference for the formation of one enantiomer over the other.

Use of a Chiral Pool: The synthesis can start from a readily available, enantiomerically pure natural product that already contains the desired stereocenter(s).

While no specific studies on the stereoselective synthesis of this compound derivatives are prominently documented, the methodologies are fundamental in the synthesis of complex organic molecules, such as pharmaceuticals and natural products. google.comcore.ac.ukliverpool.ac.uk The development of such chiral analogues could be of interest for applications where specific stereoisomers may exhibit unique biological or sensory properties.

Advanced Spectroscopic and Analytical Characterization of Isopentyl P Anisate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like Isopentyl p-anisate. dicames.online By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. mlsu.ac.inchemistrydocs.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 6.8-8.0 ppm) due to the electron-withdrawing effect of the ester group and the electron-donating effect of the methoxy (B1213986) group. The protons of the methoxy group (O-CH₃) exhibit a sharp singlet further upfield. The signals for the isopentyl group's protons are found in the aliphatic region, with their chemical shifts and multiplicities determined by their proximity to the ester oxygen and by spin-spin coupling with neighboring protons. Integration of these signals provides a ratio of the number of protons in each unique environment, confirming the molecular formula.

The ¹³C NMR spectrum reveals distinct signals for each carbon atom. The carbonyl carbon of the ester is typically observed at the most downfield chemical shift (around 166 ppm). Aromatic carbons show signals in the range of approximately 113-163 ppm. The methoxy carbon appears around 55 ppm, while the carbons of the isopentyl group are located in the upfield region of the spectrum.

A representative dataset for the ¹H and ¹³C NMR of this compound is presented below.

¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.94 | d | ~8.2 | 2H | ~167.1 (C=O) |

| Aromatic (ortho to OCH₃) | ~7.24 | d | ~8.0 | 2H | ~143.4 |

| Methoxy (OCH₃) | ~3.88 | s | - | 3H | ~129.5 |

| Ester (OCH₂) | ~4.25 | t | ~6.7 | 2H | ~129.0 |

| Isopentyl (CH₂) | ~1.75 | m | - | 2H | ~127.3 |

| Isopentyl (CH) | ~1.60 | m | - | 1H | ~63.9 |

| Isopentyl (CH₃) | ~0.95 | d | ~6.6 | 6H | ~51.8 |

| ~37.3 | |||||

| ~25.0 | |||||

| ~22.4 | |||||

| ~21.5 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. rsc.org

To further elucidate the complex structure and confirm assignments, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.com For this compound, COSY would show correlations between adjacent protons in the isopentyl chain, for instance, between the OCH₂ protons and the adjacent CH₂ protons, and between those CH₂ protons and the CH proton, and finally between the CH proton and the terminal methyl protons. This helps to map out the connectivity of the alkyl chain. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. emerypharma.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com In this compound, HMBC would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to the carbonyl carbon. It would also show correlations from the OCH₂ protons of the isopentyl group to the carbonyl carbon, confirming the ester linkage. iranchembook.ir

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. researchgate.net This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could show correlations between the protons of the methoxy group and the aromatic protons on the same side of the benzene ring, providing conformational details. scribd.com

While standard 1D and 2D NMR techniques provide a static picture of the molecule, advanced NMR methods can offer insights into its conformational flexibility and dynamic processes. uomustansiriyah.edu.iqiranchembook.ir Techniques like variable-temperature NMR can be used to study the rates of bond rotation, for example, around the ester linkage or within the isopentyl chain. chemistrydocs.com By analyzing changes in the NMR spectrum at different temperatures, information about energy barriers for these rotations can be obtained. chemistrydocs.com

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. diabloanalytical.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. acs.org This precision allows for the determination of the elemental composition of this compound (C₁₃H₁₈O₃), distinguishing it from other compounds with the same nominal mass. nih.govnih.gov The exact mass of this compound is 222.1256 g/mol . nih.govuni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. ubc.calongdom.org This technique is instrumental in elucidating the fragmentation pathways of this compound, which provides valuable structural information. longdom.orguab.edu

Upon ionization, typically by electron impact (EI) in gas chromatography-mass spectrometry (GC-MS), this compound undergoes characteristic fragmentation. chrom-china.com The molecular ion peak [M]⁺ at m/z 222 is often observed. nih.gov Key fragmentation pathways include:

Loss of the isopentoxy radical: Cleavage of the ester bond can lead to the formation of the p-anisoyl cation at m/z 135, which is often the base peak in the spectrum. nih.gov

Loss of the p-anisate radical: This would result in an isopentyl cation at m/z 71.

McLafferty rearrangement: If applicable, this rearrangement could lead to the formation of a neutral isopentene molecule and a radical cation of p-anisic acid.

Further fragmentation of the p-anisoyl cation: The ion at m/z 135 can further lose a methyl radical to give an ion at m/z 120, or lose carbon monoxide to give an ion at m/z 107.

Predicted Fragmentation Data for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion |

| 152 | [C₉H₁₂O₂]⁺ | Rearrangement and loss of C₄H₆ |

| 135 | [C₈H₇O₂]⁺ | Loss of isopentoxy radical |

This table is based on predicted and commonly observed fragmentation patterns for similar esters. nih.gov

By carefully analyzing the product ion spectrum, a detailed map of the fragmentation pathways can be constructed, confirming the connectivity and functional groups present in this compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic vibrational modes corresponding to its ester, aromatic, and aliphatic moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is defined by strong absorptions related to its primary functional groups. While a complete spectrum for the specific compound is not always published, the expected absorption bands can be accurately predicted by analyzing its structural components and data from analogous molecules like menthyl p-anisate and isopentyl acetate (B1210297). researchgate.netechemi.com The p-anisate portion of the molecule contributes distinct peaks for the carbonyl group and the aromatic ring system, while the isopentyl group shows characteristic aliphatic C-H stretches.

Key expected IR absorption bands include:

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the isopentyl group are found in the 2870-2960 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected around 1710-1740 cm⁻¹. Studies on related p-anisate esters show this peak appearing prominently around 1690-1715 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The benzene ring gives rise to several peaks in the 1450-1620 cm⁻¹ range. A notable absorption at approximately 1612 cm⁻¹ is characteristic of the aromatic C=C group from the benzene ring. researchgate.net

Ester C-O Stretching: Two distinct C-O stretching vibrations are expected for the ester linkage. A strong, characteristic absorption for the C(=O)-O stretch appears in the 1250-1300 cm⁻¹ region, often near 1280 cm⁻¹. The O-C-C stretch from the isopentyl alcohol moiety is found in the 1100-1200 cm⁻¹ range. researchgate.net

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2960, ~2870 | C-H Asymmetric & Symmetric Stretch | Aliphatic (Isopentyl group) | researchgate.net |

| ~1715 | C=O Stretch | Ester Carbonyl | researchgate.net |

| ~1612 | C=C Stretch | Aromatic Ring | researchgate.net |

| ~1280 | Asymmetric C-O-C Stretch | Ester Linkage | researchgate.net |

| ~1180 | Symmetric C-O-C Stretch | Ester Linkage | researchgate.net |

Raman Spectroscopy: Raman spectroscopy provides complementary data to IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to clearly show the aromatic ring breathing modes and the C-C backbone of the isopentyl chain. While specific data for this compound is sparse, libraries of Raman spectra for related compounds like isopentyl benzoate (B1203000) and isopentyl salicylate (B1505791) are available for comparative analysis. squarespace.comchemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about its chromophores. The primary chromophore in this compound is the p-methoxyphenyl group. This system of a benzene ring substituted with a methoxy group (an auxochrome) and a carbonyl group results in characteristic absorption bands in the UV region.

Analysis of structurally similar compounds, such as p-anisidine, reveals absorption maxima (λmax) that are indicative of π→π* electronic transitions within the aromatic ring. researchgate.net The presence of the ester functional group further influences the electronic environment. The UV-Vis spectrum is crucial not only for structural confirmation but also for quantitative analysis, as the absorbance is proportional to the concentration, a principle widely used in HPLC detection. oecd.orgoecd.org For instance, the related compound isoamyl p-methoxycinnamate is frequently quantified in cosmetic products using UV detection at wavelengths between 300 and 320 nm. researchgate.netnih.gov

| Approximate λmax (nm) | Electronic Transition | Chromophore | Reference |

|---|---|---|---|

| ~235 | π→π | p-methoxyphenyl | researchgate.net |

| ~300 | π→π | p-methoxyphenyl | researchgate.net |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are well-suited for this compound.

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectra for structural elucidation.

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed at m/z 222. Key fragments include a prominent peak at m/z 135, corresponding to the stable p-anisoyl cation [CH₃OC₆H₄CO]⁺, and a peak at m/z 152, corresponding to p-anisic acid. nih.gov

Kovats retention indices are used to standardize retention times across different instruments and conditions. For this compound, reported indices vary with the polarity of the GC column, providing a reliable identification parameter. nih.gov GC-MS methods have been developed for the analysis of related sunscreen agents in cosmetic products, demonstrating the utility of this technique for quality control in complex matrices. chrom-china.com

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Kovats Retention Index (Standard non-polar) | 1686 | Retention index on a non-polar stationary phase. | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1742 | Retention index on a semi-polar stationary phase. | nih.gov |

| Kovats Retention Index (Standard polar) | 2333 | Retention index on a polar stationary phase. | nih.gov |

| Major Mass Fragments (m/z) | 135, 152, 153 | Key fragments observed in GC-MS analysis. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly in non-volatile samples or complex formulations like sunscreens. nih.govresearchgate.net Numerous validated HPLC methods exist for the simultaneous determination of various UV filters, including the closely related compound isoamyl p-methoxycinnamate. researchgate.netchrom-china.com

These methods typically employ a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase composed of solvents like acetonitrile, methanol, and acidified water allows for the efficient separation of multiple components within a single run. nih.gov Detection is most commonly performed using a UV detector set at a wavelength corresponding to the compound's absorption maximum. chrom-china.com

The integration with mass spectrometry (LC-MS) provides an additional layer of confirmation, offering molecular weight and fragmentation data that, combined with retention time, allow for highly confident identification and quantification. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 100 mm x 4.6 mm, 2.7 µm) | chrom-china.com |

| Mobile Phase | Gradient of Acetonitrile/Methanol and buffered/acidified Water | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | chrom-china.com |

| Detection | UV at ~310 nm | nih.govchrom-china.com |

Gas Chromatography (GC) and GC-MS Integration

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orglibretexts.org This technique yields exact bond lengths, bond angles, and conformational details.

This compound is a liquid at ambient temperature, which precludes the analysis of the pure compound by single-crystal X-ray diffraction without cryo-crystallization. However, structural information about the p-anisate moiety can be obtained from studies on its crystalline derivatives. Research on novel phenolic acid triazole derivatives has successfully determined the crystal structures of compounds like methyl 4-(2-bromoethoxy)benzoate. mdpi.com These studies provide highly accurate structural parameters for the p-anisate framework. The bond lengths and angles within this core aromatic ester structure are expected to be nearly identical to those in this compound, offering valuable insight into its molecular geometry. The ability to form and analyze such derivatives is a critical strategy when the target compound is not readily crystallizable. mdpi.com

Computational Chemistry Approaches for Isopentyl P Anisate Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and potential energy surfaces, which are key to predicting chemical reactivity and spectroscopic behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Geometry optimization is a primary step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.nettennessee.edu For isopentyl p-anisate, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) has become a popular and cost-effective method for these calculations. mdpi.comnih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to model the electronic structure. smsjournals.comscholarsresearchlibrary.comsapub.org For instance, in a study on ethyl benzoate (B1203000), a structurally related ester, DFT calculations with the B3LYP/6-31G(d,p) level of theory were used to determine its optimized geometry and minimum energy. smsjournals.com The global minimum energy for ethyl benzoate was found to be approximately -499.46 atomic units (a.u.). smsjournals.com Similar calculations for this compound would yield its most stable conformation by relaxing all atomic positions.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different approach that, while often more computationally intensive, can provide highly accurate results. mpg.denih.gov These methods are derived directly from theoretical principles without reliance on experimental data for parameterization. For complex molecules, a common strategy is to perform an initial geometry optimization using a less demanding method like HF or a smaller basis set, followed by a more refined calculation at a higher level of theory, such as MP2 or coupled cluster (CCSD(T)), to obtain a more accurate final energy. mpg.de

Below is a representative table of what optimized geometric parameters for the ester group in this compound might look like, based on calculations of similar esters.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-C (alkyl) | ~1.45 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C | ~117° |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to predict the reactive behavior of a molecule. sapub.org The MEP map illustrates the charge distribution across the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would show a high negative potential (typically colored red) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. sapub.orgacs.org

Frontier Molecular Orbital (FMO) analysis provides another layer of insight into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lkouniv.ac.inwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sapub.orgresearchgate.net For aromatic esters, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the carbonyl group and the phenyl ring. researchgate.netresearchgate.net This distribution suggests that the molecule can act as an electron donor via its anisole (B1667542) moiety and as an electron acceptor at the ester group.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.3 eV | Chemical stability and reactivity |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict 1H and 13C NMR chemical shifts. nih.govosti.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govacs.org These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org Recent advancements have combined DFT calculations with machine learning to achieve even higher accuracy, with root mean square deviations between predicted and experimental shifts as low as 2.10 ppm for 13C and 0.18 ppm for 1H. osti.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. smsjournals.com DFT methods can predict the frequencies and intensities of vibrational modes, such as the characteristic C=O stretch of the ester group (experimentally found around 1745 cm⁻¹) and the C-O stretches of the ester and ether linkages. rsc.org Comparing the computed spectrum with the experimental one helps in the assignment of vibrational bands. scholarsresearchlibrary.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netpsu.edu For a molecule like this compound, TD-DFT can predict the π→π* transitions associated with the aromatic system, helping to interpret the absorption bands observed experimentally. psu.eduacs.org

| Spectroscopy | Functional Group/Transition | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| 13C NMR | C=O (Ester) | ~165-170 ppm | ~166 ppm |

| IR | C=O Stretch | ~1760 cm-1 (scaled) | ~1715-1745 cm-1 |

| UV-Vis | π→π* (Aromatic) | ~250-260 nm | ~258 nm |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic properties, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility and behavior of molecules in different environments over time.

Conformational Space Exploration

This compound is a flexible molecule with several rotatable single bonds: within the isopentyl group, the C-O ester bond, and the bond connecting the phenyl ring to the ester group. Exploring the conformational space aims to identify the different low-energy structures (conformers) the molecule can adopt and the energy barriers between them. researchgate.net

Systematic or stochastic search algorithms can be used to rotate these bonds and generate a multitude of possible conformations. whiterose.ac.uk Each conformation is then subjected to energy minimization using a molecular mechanics (MM) force field or a faster quantum method to identify stable conformers. acs.orgtandfonline.com Studies on similar esters show that the cis (or Z) conformation of the O=C-O-C ester moiety is strongly favored over the trans (E) conformation due to steric and dipole-dipole interactions. researchgate.netresearchgate.net The rotation around the other single bonds, such as the C-C bonds in the isopentyl chain, leads to a variety of gauche and anti conformers, each with a specific energy and population according to the Boltzmann distribution.

Solvent Effects and Intermolecular Interactions

The behavior of this compound can change significantly in the presence of a solvent. Molecular dynamics (MD) simulations are a powerful technique for studying these effects. ccsenet.org In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform, or hexane), and the movements of all atoms are calculated over time by solving Newton's equations of motion. tandfonline.comrsc.org

These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonds and van der Waals forces, influence the solute's conformation. nih.govacs.org For this compound, polar solvents would be expected to interact strongly with the polar ester and methoxy groups, while non-polar solvents would preferentially solvate the non-polar phenyl and isopentyl parts. nih.gov

Alternatively, implicit solvent models, like the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate the influence of a solvent's dielectric constant on the stability of different conformers without the computational expense of explicit simulations. researchgate.netmdpi.com Such studies on related esters have shown that solvent polarity can alter the relative energies of conformers and influence properties like optical rotation. nih.gov MD simulations can also be used to calculate thermodynamic properties, such as the free energy of solvation, which is crucial for understanding solubility. nih.gov

Cheminformatics and Data-Driven Approaches for this compound Analogues

Cheminformatics and data-driven methodologies are pivotal in the exploration and characterization of this compound and its analogues. These computational techniques leverage vast datasets of chemical information to build predictive models, enabling the efficient screening and design of new molecules with desired properties. By analyzing the relationships between molecular structure and physicochemical or sensory characteristics, these approaches accelerate the discovery of novel flavor and fragrance compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a compound and its properties. researchgate.net For this compound and its analogues, QSPR models can predict various relevant characteristics, such as boiling point, vapor pressure, and importantly, sensory attributes like odor profile and intensity. These models are built by calculating a set of molecular descriptors that encode structural, topological, and electronic features of the molecules. nih.gov

The development of a robust QSPR model involves several key steps: the careful selection of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors, the use of statistical methods to select the most relevant descriptors, the construction of a mathematical model, and rigorous validation to ensure its predictive power. nih.govresearchgate.net For flavor and fragrance compounds, QSPR models have been successfully developed to predict properties like gas chromatography retention indices and flavor thresholds. researchgate.netnih.govnih.gov For instance, studies on various esters have shown that descriptors related to molecular size, shape, and electronic properties are crucial for predicting their sensory characteristics. nih.gov While specific QSPR models solely for this compound are not extensively published, the principles derived from studies on other flavor esters are directly applicable.

Below is a table illustrating the types of molecular descriptors commonly used in QSPR models for esters and the properties they help predict.

| Descriptor Category | Specific Descriptor Examples | Predicted Property |

| Topological | Molecular Connectivity Indices, Wiener Index, Randic Index | Boiling Point, Viscosity, Gas Chromatographic Retention Index researchgate.netmdpi.com |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Solubility, Odor Profile |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies researchgate.net | Reactivity, Odor Intensity, Interaction with Receptors |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Bioavailability, Membrane Permeability, Flavor Threshold researchgate.netmdpi.com |

| Constitutional | Molecular Weight, Atom Counts, Functional Group Counts | General physical properties |

This table is a representative example and not exhaustive.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanism of the synthesis of this compound, which is typically formed through Fischer esterification of p-anisic acid and isopentyl alcohol. praxilabs.com Density Functional Theory (DFT) is a widely used method for simulating such reactions, allowing for the detailed study of the reaction pathway, including the identification of intermediates and transition states. rsc.orgresearchgate.net

The acid-catalyzed esterification mechanism involves several steps: protonation of the carboxylic acid's carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester. researchgate.netmasterorganicchemistry.com Computational simulations can model each of these steps, calculating the energy changes and activation barriers involved. conicet.gov.ar By optimizing the geometries of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. rsc.org

Transition state analysis is crucial for understanding the kinetics of the reaction. By locating the transition state structure for the rate-determining step, the activation energy can be calculated, which is directly related to the reaction rate. rsc.org Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a found transition state indeed connects the reactant and product of a specific step. rsc.orgresearchgate.net Vibrational frequency analysis helps to characterize the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Such studies on similar esterification reactions have provided insights into the catalytic role of the acid and the influence of substituents on the reactants. researchgate.net

| Computational Method | Application in this compound Synthesis | Key Findings from Analogous Systems |

| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and transition states. rsc.orgresearchgate.net | Electron-withdrawing groups on the carboxylic acid can facilitate the reaction. researchgate.net |

| Transition State Search Algorithms | Locating the highest energy point along the reaction coordinate. | The rate-determining step is often the nucleophilic attack or the removal of water. |

| Intrinsic Reaction Coordinate (IRC) | Confirming the connection between a transition state and its corresponding reactant and product. rsc.org | Provides a clear visualization of the reaction pathway at the molecular level. |

| Solvent Models (e.g., PCM) | Simulating the reaction in a solvent to account for solvent effects on the energetics. conicet.gov.ar | The reaction energetics can be significantly influenced by the polarity of the solvent. |

This table summarizes common computational approaches and general findings applicable to the study of this compound synthesis.

Application of Machine Learning and Artificial Intelligence in this compound Research

Furthermore, ML algorithms can be used to build predictive models for chemical reactivity and stability. rsc.org For example, an ML model could be trained to predict the yield of the esterification reaction to produce this compound under different conditions (temperature, catalyst, reactant ratios), thereby facilitating the optimization of the synthesis process. mdpi.com Recent research has demonstrated the use of ML to predict various properties of esters, including hydrolysis rates and thermophysical properties, which are important for product formulation and stability. researchgate.netresearchgate.net

The synergy between human expertise and AI is a key aspect of this new approach. AI can rapidly screen vast chemical spaces and identify promising candidates, which can then be synthesized and evaluated by human experts, creating a powerful and efficient discovery pipeline. visium.comistitutomarangoni.com

| AI/ML Model | Application in this compound Research | Potential Outcome |

| Graph Neural Networks (GNNs) | Learning relationships between molecular structure and odor perception. personalcareinsights.com | Prediction of the odor profile for novel this compound analogues. |

| Generative Adversarial Networks (GANs) | Designing new molecules with target sensory properties. | Creation of novel flavor compounds with unique characteristics. |

| Random Forest / Support Vector Machines | Building QSPR models to predict physicochemical properties. researchgate.net | Accurate prediction of properties like boiling point or solubility for formulation. |

| Recurrent Neural Networks (RNNs) | Translating molecular representations (SMILES) into procedural synthesis text. mdpi.com | Generation of synthetic procedures for this compound analogues. |

| Deep Learning for Reaction Prediction | Predicting the outcome and yield of esterification reactions. | Optimization of synthesis conditions for higher efficiency and sustainability. |

This table illustrates the application of various AI/ML models in the research of flavor and fragrance compounds like this compound.

Natural Occurrence and Biosynthetic Pathways of P Anisate Esters

Identification of Natural Sources and Biological Contexts of p-anisate Esters

Esters of p-anisic acid are found in a variety of natural settings, contributing to the aromatic profiles of plants, fruits, and fungi. While isopentyl p-anisate itself is less commonly documented in natural sources, its simpler analogs, methyl p-anisate and ethyl p-anisate, are well-recognized constituents of several species. These compounds often play roles in plant-insect interactions, such as attracting pollinators. nih.gov

Methyl p-anisate has been identified in cocoa, guava, mushrooms, and starfruit. sigmaaldrich.comchemdad.comsigmaaldrich.com It is also a volatile compound released by Mycobacterium tuberculosis. chemicalbook.com Ethyl p-anisate is reported to be found in feijoa fruit, white wine, and guava. chemicalbook.com The presence of these related esters suggests a common biochemical origin rooted in the metabolism of aromatic compounds within these organisms. Chlorinated anisyl metabolites are notably produced by various Basidiomycetes fungi, such as the smokey polypore (Bjerkandera adusta) and the sulfur tuft (Hypholoma fasciculare), where they are part of a complex array of secondary metabolites. researchgate.net

Table 1: Natural Sources of Selected p-Anisate Esters

| Compound | Natural Source(s) |

|---|---|

| Methyl p-anisate | Cocoa, Guava, Mushroom, Starfruit, Trametes graveolens |

| Ethyl p-anisate | Feijoa Fruit, White Wine, Plum, Guava, Starfruit |

Elucidation of Biosynthetic Pathways of Anisate Derivatives in Microorganisms and Plants

The biosynthesis of anisate derivatives is intrinsically linked to the shikimate and phenylpropanoid pathways, which are central to the formation of aromatic compounds in plants and microorganisms. nih.govfrontiersin.org The core C6-C1 structure of benzoic acids, the precursor to p-anisate, is formed through the shortening of the propyl side chain of cinnamic acid. nih.gov

In plants, the process begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme L-phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid is the branch point for a vast array of phenylpropanoids. Its conversion to benzoic acids can occur through several routes, and subsequent modifications like methylation lead to p-anisic acid. nih.gov

In microorganisms like Pseudomonas, the biosynthesis of benzoate (B1203000) has been engineered by creating pathways that convert L-phenylalanine to benzoic acid. researchgate.net This involves a sequence of enzymatic reactions:

L-phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to cinnamic acid.

Cinnamate:CoA ligase (CNL) activates cinnamic acid to cinnamoyl-CoA.

A series of hydratase, dehydrogenase, and ketohydrolase enzymes transform cinnamoyl-CoA into benzoic acid. researchgate.net

From the central precursor chorismate in the shikimate pathway, microorganisms can produce p-hydroxybenzoic acid (PHBA), a key intermediate. frontiersin.orgnih.gov This pathway is often targeted for engineering to increase the yield of aromatic compounds. nih.gov

Biocatalytic Synthesis of p-anisate Esters (e.g., enzymatic esterification by lipases)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing esters like this compound. mdpi.commdpi.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their low cost, broad availability, and ability to function under mild conditions without cofactors. thieme-connect.com

Under conditions of low water activity, lipases can catalyze the reverse reaction of hydrolysis—esterification. thieme-connect.com The synthesis of p-anisate esters is achieved by reacting p-anisic acid (or its simpler esters via transesterification) with an alcohol, such as isopentyl alcohol. This enzymatic method avoids the harsh conditions and side-product formation associated with chemical synthesis. mdpi.comthieme-connect.com

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold as Novozym 435, are particularly effective. researchgate.net Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and reuse. The reaction yield can be optimized by controlling parameters such as temperature, solvent, and the molar ratio of substrates. thieme-connect.comresearchgate.net Using an excess of the acyl donor or the alcohol can shift the reaction equilibrium toward the formation of the ester product. thieme-connect.com

Genetic and Metabolic Engineering Strategies for Enhanced Production of p-anisate Derivatives

To improve the microbial production of p-anisate derivatives and their precursors, scientists employ sophisticated genetic and metabolic engineering techniques. The primary goals are to increase the metabolic flux towards the target compound and to prevent its degradation or diversion into competing pathways. nih.gov

Key strategies often focus on the shikimate pathway, which produces the universal aromatic precursor, chorismate. frontiersin.org Common targets for modification in host organisms like Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida include:

Enhancing Precursor Supply : The availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the initial building blocks of the shikimate pathway, is often a limiting factor. acs.org Engineering the carbohydrate phosphotransferase system (PTS) or deleting genes for enzymes like pyruvate (B1213749) kinase (Pyk) can increase the intracellular pool of PEP. acs.org

Overcoming Feedback Inhibition : Many key enzymes in the pathway are subject to feedback inhibition by the final products. Using feedback-resistant (fbr) variants of enzymes like DAHP synthase (encoded by aroG) and chorismate mutase is a common strategy. frontiersin.orgnih.gov

Blocking Competing Pathways : To channel the metabolic flux towards the desired product, genes for enzymes that lead to competing byproducts are deleted. For the production of p-hydroxybenzoic acid (PHBA), a precursor to anisates, genes like pobA (encoding p-hydroxybenzoate hydroxylase, which degrades the product) and others that divert chorismate to different amino acids (pheA, trpE) are often knocked out. researchgate.netnih.gov

Expressing Heterologous Genes : Introducing genes from other organisms can create novel production pathways. For instance, expressing ubiC (chorismate lyase) is crucial for converting chorismate to PHBA. nih.govnih.gov

One study successfully engineered P. putida to produce PHBA from glucose by deleting genes for product degradation (pobA) and competing pathways (pheA, trpE), while overexpressing a feedback-resistant DAHP synthase and chorismate lyase. nih.gov These combined strategies significantly enhance the yield of valuable aromatic precursors for compounds like p-anisate esters.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Anisic acid |

| Methyl p-anisate |

| Ethyl p-anisate |

| Isopentyl alcohol |

| L-phenylalanine |

| trans-Cinnamic acid |

| Cinnamoyl-CoA |

| Benzoic acid |

| Chorismate |

| p-Hydroxybenzoic acid (PHBA) |

| Phosphoenolpyruvate (PEP) |

| Erythrose-4-phosphate (E4P) |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

Investigation of Biological Activities and Molecular Mechanisms of Isopentyl P Anisate

In Vitro and In Silico Bioactivity Screening Methodologies

The initial exploration of a compound's therapeutic potential often begins with broad screening using laboratory (in vitro) and computational (in silico) methods. These techniques help to efficiently predict and identify potential biological targets and activities before proceeding to more complex biological models.

Target identification is a critical first step in drug discovery, aiming to pinpoint the specific biomolecules (e.g., receptors, enzymes) with which a compound interacts to exert its effect. Methodologies for this include in silico virtual screening, which computationally 'docks' a ligand like isopentyl p-anisate into the binding sites of known protein structures to predict binding affinity. cranfield.ac.uk Such computational models can rapidly screen large databases of potential biological targets.

Following in silico prediction, receptor binding assays are performed in vitro to validate these interactions. These assays measure the binding of a ligand to its receptor, which can be conducted on cultured cells or isolated cell membranes expressing the target receptor. google.com For instance, assays can be designed to measure the disruption of a known ligand-receptor interaction or to detect downstream signaling events following the binding of a new compound. google.com While specific receptor binding targets for this compound have not been detailed in the available literature, these standard methodologies would be employed for their identification. High-throughput screening programs like ToxCast utilize a battery of such assays to evaluate the interaction of chemicals with key molecular targets, such as nuclear receptors. ecetoc.org

Enzymes are crucial targets for therapeutic intervention, and studies often investigate whether a compound can inhibit or enhance their activity. Lipases, for example, are a class of enzymes whose activity can be modulated. While often studied in the context of synthesis, such as the lipase-catalyzed production of esters mdpi.comresearchgate.net, they are also targets for inhibition.

Enzyme inhibition assays are a common screening method. For example, the inhibitory potential against porcine pancreatic lipase (B570770) can be evaluated by measuring the rate at which the enzyme hydrolyzes a substrate like p-nitrophenyl butyrate (B1204436) (pNPB) in the presence and absence of the test compound. nih.gov A reduction in the production of p-nitrophenol indicates enzymatic inhibition. nih.gov Similarly, the activity of enzymes like α-glucosidase can be assessed to screen for potential anti-diabetic properties. nih.gov Although specific studies detailing the modulation of enzymatic activity by isolated this compound are not prominent, these established assay formats provide the framework for such investigations.

Target Identification and Receptor Binding Assays

Molecular Interaction Profiling with Biomolecules (e.g., proteins, nucleic acids)

Understanding how a compound physically interacts with biological macromolecules like proteins and nucleic acids at an atomic level is fundamental to elucidating its mechanism of action. This is often achieved through a combination of computational and experimental techniques.

Computational methods are indispensable for predicting and analyzing the interaction between a small molecule (ligand) and its protein target. researchgate.net

Ligand-Protein Docking : This technique computationally places a ligand into the binding site of a protein to predict its preferred orientation and binding affinity. galaxyproject.org The process involves sampling numerous possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them. galaxyproject.orgplos.org This approach helps in identifying the most likely binding mode.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are often used to refine the results. MD simulations model the movement of every atom in the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment. plos.orgijpras.com This dynamic simulation provides a more accurate estimation of the binding free energy and stability of the interaction, improving the reliability of the predictions made by docking alone. plos.org These in silico approaches are standard for predicting how a compound like this compound might interact with potential protein targets.

Interactions with nucleic acids can also be modeled. Antisense nucleic acid molecules, for example, are designed to bind to specific target RNA sequences through hydrogen bonding, thereby altering the activity of the target RNA. google.com Computational tools can help predict these RNA-ligand interactions.

Cellular and Subcellular Mechanistic Investigations

To understand the physiological relevance of a compound, its effects must be studied within living cells. These investigations aim to uncover how a compound influences cellular health, function, and signaling networks.

This compound has been implicated in the modulation of significant cellular signaling pathways associated with disease.

A study combining metabolomics and transcriptomics on neuroblastoma (NB) tissue samples identified isoamyl p-anisate as one of the metabolites that was significantly downregulated in high-grade neuroblastoma compared to low-grade cases. nih.gov This research highlighted the dysregulation of several key pathways linked to cell death and cancer progression. nih.gov The joint analysis specifically pointed to significant alterations in the cAMP signaling pathway and the PI3K-Akt signaling pathway in high-grade neuroblastoma. nih.gov The aberrant activation of the PI3K-Akt pathway is a known mechanism in the progression of several cancers. nih.gov

Table 1: Differential Abundance of Isoamyl p-anisate in Neuroblastoma An interactive data table based on data from a joint metabolomics-transcriptomics analysis.

| Compound | Molecular Formula | Fold Change (High-Grade vs. Low-Grade) | p-value | Regulation |

|---|---|---|---|---|

| Isoamyl p-anisate | C₁₃H₁₈O₃ | 0.74 | 0.0324 | Down |

Data sourced from a study on neuroblastoma, indicating that Isoamyl p-anisate levels are lower in high-grade tumors. nih.gov

Furthermore, isoamyl p-anisate was identified as a constituent of a Zingiber cassumunar extract that exhibited anti-inflammatory properties. nih.gov This extract was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells. The mechanism of this suppression was linked to the modulation of several critical inflammatory signaling pathways. Specifically, the extract inhibited the phosphorylation of ERK, p38 MAPK, and Akt, key proteins in these pathways. nih.govresearchgate.net

Table 2: Anti-Inflammatory Activity of an Extract Containing Isoamyl p-anisate An interactive data table showing the inhibitory concentrations (IC₅₀) of a plant extract containing Isoamyl p-anisate on inflammatory mediators in LPS-stimulated RAW264.7 cells.

| Inflammatory Mediator | IC₅₀ (µg/mL) |

|---|---|

| Nitric Oxide (NO) | 7.2 |

| Tumor Necrosis Factor-α (TNF-α) | 23.4 |

| Interleukin-1β (IL-1β) | 19.8 |

These findings suggest that the plant extract, which contains Isoamyl p-anisate among other phenylbutenoids, potently inhibits key inflammatory markers. nih.govresearchgate.net

These findings suggest that this compound may exert biological effects by influencing integral cellular signaling cascades involved in cancer progression and inflammation.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Isoamyl p-anisate; 3-methylbutyl 4-methoxybenzoate (B1229959) |

| p-nitrophenyl butyrate | pNPB |

| Lipopolysaccharide | LPS |

| Nitric Oxide | NO |

| Tumor Necrosis Factor-α | TNF-α |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. alazharpharmacy.com For this compound, SAR analyses can provide insights into the contributions of its core components: the p-anisate (4-methoxybenzoate) head and the isopentyl (3-methylbutyl) tail.

While direct SAR studies on this compound are limited, research on analogous ester compounds offers valuable perspectives. For instance, studies on benzoate (B1203000) and salicylate (B1505791) esters reveal how modifications to the aromatic ring and the alcohol moiety affect their properties.

In the context of fragrance and flavor, the structure of an ester is paramount. Isopentyl acetate (B1210297), for example, is known for its distinct banana-like odor. The replacement of the acetyl group with a p-anisoyl group in this compound significantly alters its olfactory properties. The p-anisate group, with its methoxy (B1213986) substitution on the benzene (B151609) ring, contributes a different electronic and steric profile compared to the simple methyl group of acetate.

SAR studies on other biologically active esters have shown that both the acidic and alcohol portions of the ester are critical for activity. For a series of quinuclidinone-based benzoate derivatives synthesized as potential anti-cancer agents, the substituents on the benzoate ring and the structure of the ester or amide linkage were found to be crucial for their cytotoxic effects. rsc.org Similarly, in studies of inhibitors for influenza virus neuraminidase, modifications to the aromatic ring and the side chains of phenyl ether derivatives led to significant differences in inhibitory activity. nih.govresearchgate.net These studies highlight the importance of specific functional groups and their spatial arrangement for biological interactions. researchgate.net

For this compound, key structural features for SAR consideration would include:

The Isopentyl Group: The branched nature and length of this alkyl chain influence its lipophilicity and how it fits into receptor pockets or enzyme active sites.

The Ester Linkage: This group is susceptible to hydrolysis, which can lead to the release of p-anisic acid and isopentyl alcohol. The stability of this linkage is a key factor in its biological persistence.

The p-Anisate Moiety: The benzene ring and the methoxy group at the para position are crucial. The methoxy group can participate in hydrogen bonding and influences the electron distribution of the aromatic ring, which can affect its interaction with biological targets.

Table 2: Structural Components of this compound for SAR Analysis

| Structural Component | Potential Influence on Activity |

| Isopentyl (3-methylbutyl) group | Lipophilicity, steric interactions, binding affinity. |

| Ester (carboxylate) linkage | Site for metabolic hydrolysis, polarity, hydrogen bond accepting capability. |

| Benzene ring | Aromatic interactions (e.g., pi-stacking), core scaffold. |

| Para-methoxy group | Electronic effects, hydrogen bond accepting capability, metabolic susceptibility. |

Chemotactic and Olfactory Response Studies of Related Anisate Esters (e.g., in model organisms)

The study of how chemical structure relates to olfactory perception is a key area of chemosensory research. Model organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are frequently used to investigate the neural basis of olfaction and chemotaxis. wormweb.orgdb-thueringen.de These studies often involve exposing the organisms to a range of volatile compounds, including esters, to map the responses of their olfactory systems. biorxiv.org

Studies in mammals have shown that the olfactory system can discriminate between closely related compounds. nih.gov For aliphatic esters, both the length of the carbon chain and the position of the ester group can influence the response of olfactory glomeruli. nih.gov This suggests a chemotopic organization in the olfactory bulb, where the structural features of an odorant molecule are mapped to specific spatial patterns of neural activity. nih.gov

For anisate esters like this compound, the key features driving olfactory and chemotactic responses would be the combination of the aromatic anisate portion and the aliphatic isopentyl chain. The size, shape, and functional groups of the molecule determine how it interacts with specific odorant receptors. The response of a model organism would depend on whether its repertoire of receptors includes one or more that can bind effectively to this compound, leading to either attraction or repulsion.

Table 3: Factors Influencing Olfactory and Chemotactic Responses to Esters

| Factor | Description | Reference |

| Chemical Structure | The carbon chain length, branching, and functional groups of the ester determine its interaction with odorant receptors. | nih.govresearchgate.net |

| Odorant Receptors (ORs) | The specific set of ORs expressed by an organism determines its range of detectable odors. | wormweb.orgresearchgate.net |

| Neural Processing | The pattern of activation in the olfactory bulb and higher brain centers translates receptor activation into a behavioral response (attraction/repulsion). | nih.gov |

| Ecological Niche | The olfactory sensitivities of a species are often adapted to the relevant chemical cues in its environment, such as food sources. | biorxiv.org |

Environmental Disposition and Transformation of Isopentyl P Anisate

Environmental Persistence and Degradation Pathways of Estersmst.dkumweltbundesamt.de

Abiotic Transformation Mechanisms (e.g., hydrolysis, photolysis, oxidation)

Abiotic processes, which are non-biological in nature, play a crucial role in the initial breakdown of esters in the environment. nih.gov These transformations are influenced by factors such as pH, temperature, and the presence of sunlight.